tert-Butyl 3,5-diaminopiperidine-1-carboxylate
Description
tert-Butyl 3,5-diaminopiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and two amino groups at the 3- and 5-positions of the six-membered ring. This compound is widely utilized in pharmaceutical and organic synthesis as a versatile intermediate, particularly in the development of kinase inhibitors, protease inhibitors, and other bioactive molecules. Its bifunctional amino groups enable diverse reactivity, such as nucleophilic substitution or coupling reactions, while the tert-butyl carbamate (Boc) group serves as a protective moiety for amines during multi-step syntheses .
Properties
Molecular Formula |
C10H21N3O2 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl 3,5-diaminopiperidine-1-carboxylate |
InChI |
InChI=1S/C10H21N3O2/c1-10(2,3)15-9(14)13-5-7(11)4-8(12)6-13/h7-8H,4-6,11-12H2,1-3H3 |
InChI Key |
AURXMZJBWLDTEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)N)N |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Bisaldehyde Precursors
Synthesis of Bisaldehyde Intermediate
The synthesis begins with ozonolysis of 1,5-diene-piperidine derivatives to generate a bisaldehyde. For example, ozonolysis of N-benzyl-3,5-diene-piperidine in dichloromethane at −78°C yields 3,5-diformylpiperidine .
Reductive Amination
The bisaldehyde undergoes reductive amination using hydroxylamine-O-sulfonic acid (HOSA) as the nitrogen source. Key conditions:
- Solvent: Methanol/water (4:1)
- Temperature: 0°C → room temperature (24 h)
- Work-up: Hydrogenolysis (10% Pd/C, H₂, 1 atm) removes the benzyl group.
Yield : 65–72% (after Boc protection).
Table 1: Optimization of Reductive Amination
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | Methanol/Water (4:1) | Maximizes solubility of HOSA |
| HOSA Equivalents | 2.2 eq | Prevents over-amination |
| Reaction Time | 24 h | Ensures complete imine formation |
Hydrogenation of Pyridine Derivatives
Dinitropyridine Hydrogenation
A patent route (WO2005028467A1) describes the hydrogenation of 2-chloro-3,5-dinitropyridine to 3,5-diaminopyridine using:
- Catalyst: 10% Pd/C
- Pressure: 50 psi H₂
- Solvent: Ethanol
Piperidine Ring Formation
The diaminopyridine is hydrogenated further to 3,5-diaminopiperidine under high-pressure H₂ (100 psi) with Raney Nickel in ammonia-saturated methanol.
Boc Protection
The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in THF with DMAP catalysis.
Yield : 58% (over three steps).
Table 2: Hydrogenation Conditions Comparison
| Step | Catalyst | Pressure | Solvent | Yield |
|---|---|---|---|---|
| Dinitropyridine → Diaminopyridine | Pd/C | 50 psi | Ethanol | 85% |
| Pyridine → Piperidine | Raney Ni | 100 psi | NH₃/MeOH | 68% |
Bromination-Amination Strategy
Curtius Rearrangement Approach
Synthesis of Diacylazide
From 3,5-dicarboxy-piperidine , treatment with diphosgene forms the diacid chloride, which reacts with sodium azide to yield the diacylazide.
Comparative Analysis of Methods
Table 3: Method Efficiency Comparison
| Method | Steps | Total Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Reductive Amination | 3 | 65–72% | High stereocontrol | Requires ozonolysis step |
| Hydrogenation | 3 | 58% | Scalable | High-pressure conditions |
| Bromination-Amination | 4 | 52% | Avoids sensitive intermediates | Low yielding amination |
| Curtius Rearrangement | 4 | 47% | No metal catalysts | Explosive intermediates |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,5-diaminopiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to a variety of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl 3,5-diaminopiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3,5-diaminopiperidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or proteins through its amino groups, forming hydrogen bonds or covalent linkages. The tert-butyl ester group can also influence the compound’s solubility and stability, affecting its overall activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl 3,5-diaminopiperidine-1-carboxylate can be contrasted with analogous piperidine and pyrrolidine derivatives. Below is a detailed analysis supported by data from available sources:
Table 1: Comparative Analysis of Structurally Related Compounds
* Note: The molecular formula for tert-butyl 3,5-dioxopiperidine-1-carboxylate in (C6H2Br2Cl2) conflicts with its name, which implies a piperidine backbone with two ketones and a tert-butyl group. The correct formula is likely C10H15NO4 (calculated molecular weight: 215.23), suggesting a typographical error in the source .
Key Findings:
Structural Differences: The target compound (this compound) has two amino groups, enabling nucleophilic reactivity. In contrast, the pyrrolidine derivative () contains a hydroxymethyl and methoxyphenyl group, rendering it more suited for stereoselective syntheses. The dioxopiperidine analog () features ketones, which may participate in condensation or reduction reactions .
Applications: The diaminopiperidine derivative is critical in medicinal chemistry for constructing nitrogen-rich scaffolds. The dioxopiperidine analog (if correctly formulated) could serve as a precursor for heterocyclic compounds, though its reported molecular formula discrepancy raises concerns about its validated use .
Data Reliability :
- contains inconsistencies in molecular formula and weight for tert-butyl 3,5-dioxopiperidine-1-carboxylate, highlighting the need for verification via authoritative databases (e.g., PubChem, Reaxys).
Research Implications
- Synthetic Utility: The amino groups in this compound offer broader functionalization opportunities compared to hydroxyl or ketone-containing analogs.
Q & A
Q. Basic
- ¹H NMR : Tert-butyl singlet at δ 1.38–1.45 ppm (9H); piperidine protons as multiplets (δ 2.8–3.8 ppm).
- ¹³C NMR : Carbamate carbonyl resonance at δ 154–157 ppm.
- Mass Spectrometry (ESI-TOF) : [M+H]⁺ at m/z 258.2 (C₁₁H₂₁N₃O₂).
- 2D NOESY : Resolves diastereomers by spatial correlations . Validate assignments using DFT-computed shifts .
How can researchers optimize reaction conditions for introducing multiple protecting groups while minimizing side reactions?
Advanced
Use Design of Experiments (DoE) to:
Screen Critical Factors : Plackett-Burman design identifies solvent polarity, base strength, and stoichiometry.
Model Yield : Response Surface Methodology (RSM) with Central Composite Design optimizes temperature (15°C) and Boc₂O equivalents (1.2) using DIPEA in THF .
Monitor Intermediates : TLC (10% MeOH/DCM) detects overprotection. For steric hindrance, employ Fmoc as a temporary group .
What strategies effectively resolve contradictions in reported biological activity data for derivatives?
Q. Advanced
Purity Validation : HPLC-MS (>98% purity), Karl Fischer (<0.5% water).
Polymorph Control : Single-crystal XRD confirms structural homogeneity .
Standardized Bioassays : Use reference inhibitors and control CO₂/pH to avoid piperidine protonation artifacts .
Cross-Validation : Isothermal titration calorimetry (ITC) measures binding thermodynamics independently .
What purification methods are most effective for isolating this compound from polar byproducts?
Q. Basic
- Silica Chromatography : 20–40% EtOAc/hexane gradient, followed by 5–10% MeOH/DCM.
- Reverse-Phase C18 Columns : 0.1% TFA in water/acetonitrile removes polar impurities .
- Recrystallization : Toluene/hexane (1:3) yields high-purity crystals (mp 112–114°C).
- Centrifugal Partition Chromatography (CPC) : Heptane/EtOAc/MeOH/water (5:5:5:5) for acid-sensitive compounds .
How can computational chemistry guide the design of derivatives with enhanced physiological stability?
Q. Advanced
QM/MM Simulations : Calculate carbamate hydrolysis activation energies (ΔG‡ <25 kcal/mol indicates instability).
Electrostatic Potential Mapping : Identify sites for salt bridge stabilization.
MD Simulations (AMBER) : Predict aggregation over 100ns trajectories.
Hammett Analysis : Electron-withdrawing groups at C4 improve stability by 30% .
Validation : Accelerated stability testing (40°C/75% RH for 4 weeks) correlates with shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
